N~1~-(2-bromophenyl)-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of related compounds involves visible-light-promoted radical (phenylsulfonyl)methylation reactions starting from bromomethyl phenyl sulfone derivatives, providing a pathway to (phenylsulfonyl)methylated compounds (Liu & Li, 2016). Additionally, glycinamide hydrochloride has been used as a directing group for C(sp3)−H arylation, leading to the efficient synthesis of benzylbenzaldehydes, which may be relevant to the compound's synthesis pathway (Wen & Li, 2020).
Molecular Structure Analysis
The molecular structure of N1-(2-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide and its analogs can be analyzed through NMR and mass spectrometry, providing insights into their structural features. For instance, complete NMR assignments for chloroacetamide, bromoacetamide, and glycinamide analogs have been made to understand the structural aspects of N-linked glycoproteins (Malik & Risley, 2001).
Chemical Reactions and Properties
Chemical reactions involving sulfonamides and their derivatives, such as the specific solvation for N-chemoselective arylsulfonylation of amino acids and their esters, provide a basis for understanding the reactivity and chemical properties of compounds like N1-(2-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide (Penso et al., 2003).
Physical Properties Analysis
The physical properties of related compounds, such as their synthesis, characterization, and the study of polymeric materials, can shed light on the physical attributes of N1-(2-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide. For instance, the synthesis and characterization of polymeric sulfonamides offer insights into material properties relevant to the compound (Rajkotia et al., 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of compounds like N1-(2-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide, can be inferred from studies on sulfonamide derivatives and their interactions in chemical reactions. Research on the synthesis and reactivity of sulfonamide and sulfone compounds provides valuable information on their chemical behavior (Meagher & Shechter, 1998).
properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-24(22,23)20(10-12-6-8-13(18)9-7-12)11-16(21)19-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSKRHFCLYTESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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